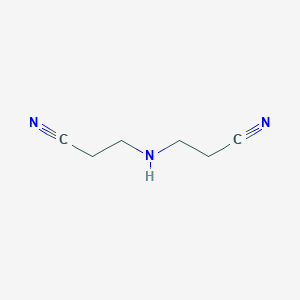
Quinacrine hydrochloride
Vue d'ensemble
Description
Le Chlorhydrate de Quinacrine est un dérivé de l’acridine qui était historiquement utilisé comme agent antipaludique. Il a également été utilisé comme anthelminthique et dans le traitement de la giardiase et des épanchements malins . Ces dernières années, son utilisation s’est étendue à diverses applications de recherche scientifique, notamment des expériences de biologie cellulaire en tant qu’inhibiteur de la phospholipase A2 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Chlorhydrate de Quinacrine est synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés de l’acridine avec divers réactifs. La synthèse implique généralement les étapes suivantes :
Formation du noyau acridine : Le noyau acridine est synthétisé par cyclisation de précurseurs appropriés.
Réactions de substitution : Le noyau acridine subit des réactions de substitution pour introduire des groupes fonctionnels tels que les groupes chloro et méthoxy.
Addition d’amine : L’étape finale consiste à ajouter de la diéthylaminopentylamine au noyau acridine substitué pour former la Quinacrine.
Méthodes de production industrielle : La production industrielle du Chlorhydrate de Quinacrine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. Le processus comprend des étapes de purification rigoureuses pour éliminer les impuretés et obtenir le grade pharmaceutique souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le Chlorhydrate de Quinacrine subit diverses réactions chimiques, notamment :
Oxydation : La Quinacrine peut être oxydée dans des conditions spécifiques pour former du N-oxyde de quinacrine.
Réduction : Les réactions de réduction peuvent convertir la Quinacrine en ses formes réduites.
Substitution : La Quinacrine peut subir des réactions de substitution, en particulier aux positions chloro et méthoxy.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux produits :
Produits d’oxydation : N-oxyde de quinacrine.
Produits de réduction : Dérivés de quinacrine réduits.
Produits de substitution : Divers dérivés d’acridine substitués.
4. Applications de recherche scientifique
Le Chlorhydrate de Quinacrine a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme colorant fluorescent.
Biologie : Employé dans des expériences de biologie cellulaire pour inhiber la phospholipase A2 et visualiser les structures cellulaires.
Applications De Recherche Scientifique
Quinacrine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.
Biology: Employed in cell biology experiments to inhibit phospholipase A2 and visualize cellular structures.
Industry: Utilized in the production of various pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
Le mécanisme d’action exact du Chlorhydrate de Quinacrine n’est pas entièrement compris. Il est connu pour :
Se lier à l’ADN : La Quinacrine s’intercale entre les paires de bases de l’ADN, inhibant les processus de transcription et de traduction.
Inhiber les enzymes : Elle inhibe la phospholipase A2 et l’oxydation du succinate, interférant avec le transport des électrons.
Affecter les voies cellulaires : La Quinacrine affecte les voies de signalisation NF-κB et p53, contribuant à ses activités antiparasitaires et anticancéreuses.
Comparaison Avec Des Composés Similaires
Le Chlorhydrate de Quinacrine fait partie de la famille de l’acridine, qui comprend plusieurs composés similaires :
Orange d’acridine : Utilisé comme colorant cytochimique pour l’ADN.
Acriflavine : Employée comme antiseptique et en microscopie à fluorescence.
Aminacrine : Utilisée comme antiseptique.
Amsacrine : Un agent anticancéreux.
Ethacridine : Utilisée comme antiseptique.
Nitracrine : Investigée pour ses propriétés anticancéreuses.
Proflavine : Utilisée comme antiseptique et en microscopie à fluorescence.
Tacrine : Utilisée dans le traitement de la maladie d’Alzheimer.
Le Chlorhydrate de Quinacrine est unique en raison de son large éventail d’applications, en particulier son utilisation historique comme antipaludique et son orientation actuelle de la recherche sur les propriétés anticancéreuses .
Propriétés
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZANTJXIMWQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83-89-6 (Parent) | |
| Record name | RP 866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40926553 | |
| Record name | 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-42-7, 69-05-6, 6151-30-0 | |
| Record name | 1,4-Pentanediamine, N4-(6-chloro-2-methoxy-9-acridinyl)-N1,N1-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinacrine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RP 866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinacrine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinacrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepacrine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3-AMINOPHENYL)AMINO]OXOACETIC ACID](/img/structure/B89416.png)









![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)
